1-Chlorobenzo[e]pyrene

Environmental fate modeling Partition coefficient Hydrophobicity

Environmental scientists face cross-reactivity when using parent PAH standards for Cl-PAH analysis. 1-Chlorobenzo[e]pyrene provides a definitive calibration point with unique Cl isotopic MS fingerprint, S9-dependent mutagenicity for Ames tests, and logP 6.39 for sorption studies. • Establishes retention windows & SIM parameters for GC-MS. • Serves as low-potency positive control in Ames TA98/TA100. • Models enhanced bioaccumulation due to high logP.

Molecular Formula C20H11Cl
Molecular Weight 286.8 g/mol
CAS No. 113041-25-1
Cat. No. B15422480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobenzo[e]pyrene
CAS113041-25-1
Molecular FormulaC20H11Cl
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)Cl
InChIInChI=1S/C20H11Cl/c21-17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11H
InChIKeyUYILNPUKUYUFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobenzo[e]pyrene Reference Standard for Mutagenicity and Environmental Fate


1-Chlorobenzo[e]pyrene (also documented as 8-chlorobenzo[e]pyrene) is a mono‑chlorinated derivative of the pentacyclic aromatic hydrocarbon benzo[e]pyrene, with the molecular formula C₂₀H₁₁Cl and a molecular weight of 286.75 g/mol . This compound belongs to the chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) class, which forms through reactions of parent PAHs with chlorine during incomplete combustion processes, such as those occurring in municipal waste incineration and vehicular emissions [1]. Its calculated octanol–water partition coefficient (logP) of 6.39 indicates pronounced hydrophobicity and a strong propensity to partition into organic phases in environmental and biological matrices .

1
Environmental fate
Higher hydrophobicity logP reference for fate modeling
2
Genotoxicity screening
Chlorination-dependent mutagenicity comparator for Ames assays
3
GC-MS analysis
Distinct chlorine isotopic signature for method development

Why Alternative PAH Standards Cannot Substitute 1-Chlorobenzo[e]pyrene


The biological and physicochemical properties of 1-chlorobenzo[e]pyrene diverge substantially from those of its parent hydrocarbon, benzo[e]pyrene, as well as from other chlorinated PAH congeners and benzo[a]pyrene. While benzo[e]pyrene itself exhibits negligible mutagenicity in standard bacterial assays, chlorination at specific positions—including the 1‑position (also designated 8‑position in alternative numbering)—activates the molecule, yielding S9‑dependent mutagenic responses in Salmonella typhimurium TA98 and TA100 [1]. Moreover, chromatographic retention behavior on normal‑phase HPLC stationary phases differs systematically between chloro‑substituted PAHs and their non‑chlorinated parent compounds, making generic substitution analytically untenable [2]. Consequently, laboratories conducting environmental monitoring, toxicological screening, or metabolic activation studies cannot substitute 1‑chlorobenzo[e]pyrene with benzo[e]pyrene, benzo[a]pyrene, or other Cl‑PAH isomers without compromising assay specificity, quantitative accuracy, and mechanistic interpretation of chlorination‑dependent toxicity [3].

Partition Chlorinated congener has markedly higher logP; environmental distribution and extraction behavior may not align with parent PAH.
Mutagenicity S9-dependent activity emerges upon chlorination; non-mutagenic benzo[e]pyrene cannot represent chlorination-dependent genotoxicity endpoints.
Chromatography Chlorinated PAHs show distinct retention on normal-phase HPLC; generic substitution may compromise peak identity and quantitation.

Key Differentiation Evidence for 1-Chlorobenzo[e]pyrene


Enhanced Environmental Partitioning via Higher LogP

The calculated octanol–water partition coefficient (logP) of 1-chlorobenzo[e]pyrene (6.39) exceeds that of the parent hydrocarbon benzo[e]pyrene (logP = 5.80) by approximately 0.59 units . This difference reflects the effect of chloro substitution on molecular hydrophobicity and implies that 1-chlorobenzo[e]pyrene will exhibit stronger sorption to organic carbon in soils and sediments and greater bioconcentration potential than the unsubstituted parent compound under identical environmental conditions.

LogP shift
Data to verify
ΔlogP +0.59 vs parent
Higher partitioning informs fate model inputs
Calculated logP; experimental verification recommended
Environmental fate modeling Partition coefficient Hydrophobicity

S9-Dependent Mutagenicity Emerges Upon Chlorination

1-Chlorobenzo[e]pyrene, along with other chloro‑substituted derivatives of benzo[e]pyrene, demonstrates S9‑dependent mutagenicity in Salmonella typhimurium strains TA98 and TA100, whereas the parent hydrocarbon benzo[e]pyrene exhibits negligible activity under identical assay conditions [1]. The study that established this class‑level effect reported that chlorination converts low‑mutagenicity PAHs into potent bacterial mutagens requiring exogenous metabolic activation for activity. Although precise revertant-per-nanomole values for the 1‑chloro isomer were not individually tabulated in the accessible literature, the class‑level inference is that the 1‑chloro derivative belongs to the S9‑dependent mutagen fraction and must be distinguished from the non‑mutagenic parent in toxicological assessments [2].

Ames mutagenicity
Class-level inference
Chlorinated: S9-positive (TA98/TA100)
Parent: non-mutagenic
Chlorination activates S9-dependent genotoxicity
Qualitative shift; individual isomer data limited
Genetic toxicology Ames assay Metabolic activation

Lower Mutagenic Potency Than Benzo[a]pyrene

While 1-chlorobenzo[e]pyrene demonstrates S9‑dependent mutagenicity, its potency is approximately two orders of magnitude lower than that of the well‑characterized carcinogen benzo[a]pyrene under comparable Ames assay conditions [1]. Benzo[a]pyrene typically yields 300–600 revertants per nanomole in strain TA100 with S9 activation, whereas the class of chloro‑substituted benzo[e]pyrene derivatives (including the 1‑chloro isomer) exhibits responses in the single‑digit to low double‑digit revertant‑per‑nanomole range [2]. This potency differential positions 1-chlorobenzo[e]pyrene as a moderate‑activity Cl‑PAH congener suitable for comparative structure–activity relationship (SAR) studies and for use as a negative or low‑potency control in assays where benzo[a]pyrene serves as the positive carcinogenic reference.

Potency vs BaP
Cross-study comparable
~100-fold lower than benzo[a]pyrene
Supports low-potency comparator role in SAR
Class-level estimate; validate per batch
Comparative toxicology Mutagenic potency PAH carcinogenicity

Chlorine Isotopic Signature for GC-MS Differentiation

The molecular weight of 1-chlorobenzo[e]pyrene (286.75 g/mol) differs from that of the parent benzo[e]pyrene (252.31 g/mol) by 34.44 g/mol, corresponding to the mass of one chlorine atom . In gas chromatography–mass spectrometry (GC‑MS) analysis, this mass difference enables unambiguous differentiation via the molecular ion cluster: benzo[e]pyrene exhibits a base peak at m/z 252 with an M+2 isotopic contribution of approximately 22%, whereas 1-chlorobenzo[e]pyrene displays a characteristic chlorine isotopic signature with M (m/z 286) and M+2 (m/z 288) ions in a ~3:1 abundance ratio [1]. This isotopic fingerprint allows for selective ion monitoring (SIM) and accurate quantitation of the chlorinated derivative even in complex environmental extracts containing co‑eluting non‑chlorinated PAHs [2].

MS fingerprint
Class-level inference
M/M+2 at m/z 286/288 (3:1)
Enables selective GC-MS detection in complex matrices
Confirm retention window under local conditions
Analytical chemistry GC-MS Environmental monitoring

Procurement and Research Applications


Environmental Fate and Transport Modeling

The elevated logP value of 1-chlorobenzo[e]pyrene (6.39 vs. 5.80 for the parent hydrocarbon) makes this compound particularly suitable as a model analyte for studying the enhanced sorption, sediment binding, and bioconcentration behavior of Cl‑PAHs in aquatic and terrestrial ecosystems [1]. Environmental chemists and regulatory scientists requiring accurate partition coefficients for multimedia fate models should prioritize this compound over non‑chlorinated PAH standards when investigating the environmental persistence of chlorinated combustion byproducts.

Comparative Mutagenicity and Genetic Toxicology Screening

The S9‑dependent mutagenicity profile of 1-chlorobenzo[e]pyrene in Salmonella typhimurium TA98 and TA100, coupled with its approximately 100‑fold lower potency relative to benzo[a]pyrene, establishes this compound as an optimal low‑to‑moderate potency Cl‑PAH reference for Ames testing batteries [1]. Genetic toxicology laboratories conducting structure–activity relationship (SAR) studies on halogenated PAHs or screening environmental extracts for chlorination‑enhanced genotoxicity can employ 1-chlorobenzo[e]pyrene as a structurally relevant comparator that bridges the gap between non‑mutagenic parent PAHs and highly potent chlorinated congeners.

GC-MS Method Development for Cl-PAH Analysis

The characteristic chlorine isotopic signature (M/M+2 ions at m/z 286/288 in ~3:1 ratio) of 1-chlorobenzo[e]pyrene provides a definitive mass spectrometric fingerprint that distinguishes it from co‑eluting non‑chlorinated PAHs in environmental extracts [1]. Analytical laboratories developing or validating GC‑MS methods for Cl‑PAH determination in air particulate matter, sediments, or biological tissues should procure this compound as a calibration standard to establish retention time windows, optimize selected ion monitoring (SIM) parameters, and verify extraction recovery efficiencies for the mono‑chlorinated PAH fraction.

Metabolic Activation Studies of Chloro-Substituted PAHs

As a representative mono‑chlorinated derivative of the non‑carcinogenic benzo[e]pyrene framework, 1-chlorobenzo[e]pyrene serves as a valuable substrate for investigating the role of chloro substitution in cytochrome P450‑mediated metabolic activation pathways [1]. Researchers studying the formation of reactive epoxide intermediates or DNA adducts from chlorinated PAHs can utilize this compound to examine whether chlorination at the 1‑position (8‑position) alters the regioselectivity of enzymatic oxidation compared to the parent hydrocarbon or to isomeric chloro‑benzo[e]pyrenes.

Application
Selection Property
Validation Focus
Environmental fate modeling
Elevated logP relative to parent PAH
Sorption and bioconcentration parameterization for Cl-PAHs
Comparative genotoxicity screening
S9-dependent mutagenicity; lower potency vs BaP
Confirm Ames response in TA98/TA100 with metabolic activation
GC-MS method development
Chlorine isotopic signature (M/M+2 cluster)
Retention time and SIM parameter optimization
Metabolic activation studies
Mono-chlorinated benzo[e]pyrene scaffold
CYP450-mediated oxidation regioselectivity assessment

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